2,2,3,3,3-Pentafluoropropyl methacrylate

Catalog No.
S1892997
CAS No.
45115-53-5
M.F
C7H7F5O2
M. Wt
218.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,3-Pentafluoropropyl methacrylate

CAS Number

45115-53-5

Product Name

2,2,3,3,3-Pentafluoropropyl methacrylate

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2-methylprop-2-enoate

Molecular Formula

C7H7F5O2

Molecular Weight

218.12 g/mol

InChI

InChI=1S/C7H7F5O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3

InChI Key

CLISWDZSTWQFNX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(F)(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(F)(F)F)(F)F

The exact mass of the compound 2,2,3,3,3-Pentafluoropropyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3,3-Pentafluoropropyl methacrylate (PFPMA, CAS 45115-53-5) is a highly specialized, short-chain fluorinated monomer widely procured for advanced optical and surface-coating applications. Characterized by a low monomer refractive index of 1.347 and a high liquid density of 1.277 g/mL, PFPMA readily undergoes free-radical polymerization to form poly(PFPMA) . The resulting homopolymer or copolymer exhibits an exceptionally low refractive index (1.395) and an ultra-low surface energy of 12.6 mN/m. Crucially, because PFPMA utilizes a short three-carbon fluoroalkyl chain containing five fluorine atoms, it delivers near-perfluoro-level hydrophobicity and oleophobicity while avoiding the severe environmental bioaccumulation risks associated with long-chain (C8 or higher) perfluoroalkyl substances [1]. This makes PFPMA a critical building block for manufacturers formulating low-loss optical waveguide claddings, anti-reflective coatings, and environmentally compliant superhydrophobic materials.

Substituting PFPMA with generic methacrylates or other fluorinated analogs fundamentally compromises either optical performance, surface energy, or environmental compliance. Non-fluorinated baselines like methyl methacrylate (MMA) yield polymers with a refractive index of ~1.49 and surface energies around 40 mN/m, rendering them completely unsuitable for low-RI optical claddings or superhydrophobic applications. The closest short-chain analog, 2,2,2-trifluoroethyl methacrylate (TFEMA), is often considered for cost reduction; however, poly(TFEMA) possesses a higher refractive index (1.418) and higher surface energy, which can lead to unacceptable optical losses in precision waveguide designs. Conversely, substituting PFPMA with long-chain perfluoroalkyl methacrylates (such as those with ≥8 fluorocarbon units) can push surface energies down to 8–10 mN/m, but these materials carry severe regulatory and environmental bioaccumulation risks [1]. PFPMA occupies a strict procurement sweet spot: it achieves the critical <1.40 refractive index and <15 mN/m surface energy thresholds using a safe, short-chain architecture.

Refractive Index Depression in Optical Polymers

In the formulation of optical polymers, the refractive index (RI) is the primary selection criterion. Poly(PFPMA) demonstrates a measured refractive index of 1.395. In direct comparison, the homopolymer of the closely related TFEMA (3 fluorines) exhibits an RI of 1.418, while standard poly(methyl methacrylate) (PMMA) sits at 1.49 . The monomer itself also maintains a low RI of 1.347 .

Evidence DimensionPolymer Refractive Index (nD at 20 °C)
Target Compound Data1.395 (Poly(PFPMA))
Comparator Or Baseline1.418 (Poly(TFEMA)) and ~1.49 (PMMA)
Quantified DifferenceΔRI of -0.023 vs. TFEMA and -0.095 vs. PMMA
ConditionsMeasured at 20 °C (sodium D-line at 589 nm)

This exact refractive index depression is mandatory for formulating low-loss optical waveguide claddings and anti-reflective coatings where TFEMA fails to provide sufficient optical contrast.

Ultra-Low Surface Energy Without Bioaccumulation Risk

PFPMA provides a unique balance of extreme hydrophobicity and regulatory safety. Poly(PFPMA) achieves a surface energy of 12.6 mN/m. While long-chain fluorinated methacrylates (≥8 fluorocarbon units) can reach 8–10 mN/m, they pose severe environmental bioaccumulation risks. Non-fluorinated PMMA has a surface energy of ~40 mN/m [1]. PFPMA achieves near-perfluoro-level repellency with only a short 3-carbon fluoroalkyl chain.

Evidence DimensionPolymer Surface Energy
Target Compound Data12.6 mN/m
Comparator Or Baseline8-10 mN/m (Long-chain C8+ analogs, bioaccumulative) and ~40 mN/m (PMMA)
Quantified DifferenceProvides <15 mN/m surface energy while avoiding the ≥8 carbon chain length associated with bioaccumulation
ConditionsDerived from contact angle measurements on homogeneous polymer films

Allows manufacturers to produce highly repellent, anti-fouling coatings that comply with tightening global regulations on long-chain PFAS materials.

Hydrophobic Upgrading of Hydrophilic Industrial Substrates

PFPMA is highly effective as a surface-grafting monomer for industrial webs. UV-initiated photografting of PFPMA onto highly hydrophilic poly(vinyl alcohol) (PVA) and cellulose films increases the static water contact angle to approximately 100°[1]. Unmodified PVA and cellulose films typically exhibit contact angles well below 40° and readily absorb water.

Evidence DimensionWater Contact Angle
Target Compound Data~100° (PFPMA-grafted films)
Comparator Or Baseline<40° (Unmodified PVA/cellulose)
Quantified Difference>60° increase in water contact angle at low graft densities (80-170 µg/cm²)
ConditionsCorona discharge / UV photografting in ethanol/water/PFPMA mixture for 30 minutes

Proves PFPMA's efficiency as a high-impact surface modifier, allowing buyers to upgrade cheap, moisture-sensitive packaging materials into robust, water-repellent films.

OLED Out-Coupling Efficiency Enhancement

Blending PFPMA into the emission layers of organic light-emitting diodes (OLEDs) effectively lowers the refractive index of the organic layers. This modification blueshifts the resonant wavelength of weak microcavity devices, directing stronger emission toward the surface normal. Devices doped with poly(PFPMA) demonstrated a luminous efficiency enhancement of more than 20% compared to standard undoped OLED baselines [1].

Evidence DimensionLuminous Efficiency Enhancement
Target Compound Data>20% efficiency increase
Comparator Or BaselineUndoped standard OLED emission layer
Quantified Difference>20% relative enhancement in light out-coupling
ConditionsPoly(PFPMA) blended into OLED emission layer to tune microcavity resonance

Provides display and lighting manufacturers with a simple, polymer-doping route to significantly boost OLED brightness and energy efficiency without redesigning the core emitter molecules.

Low-Loss Optical Waveguide Claddings

Because poly(PFPMA) delivers a refractive index of 1.395 (significantly lower than the 1.418 of TFEMA and 1.49 of PMMA), it is the optimal procurement choice for the cladding layer in polymer optical fibers and planar waveguides. The high refractive index contrast ensures superior total internal reflection, minimizing signal attenuation and optical loss over long transmission distances .

Environmentally Compliant Anti-Fouling Coatings

With an ultra-low surface energy of 12.6 mN/m, PFPMA is ideal for formulating superhydrophobic and oleophobic coatings for electronics, marine applications, and microfluidics. It allows formulators to achieve near-perfluoro-level repellency while strictly avoiding the bioaccumulation risks and regulatory scrutiny associated with long-chain (≥C8) perfluoroalkyl monomers [1].

OLED Emission Layer Doping

PFPMA is highly effective as a low-refractive-index dopant in OLED manufacturing. By blending it into the emission layer, manufacturers can tune the microcavity resonance and direct more light toward the surface normal, yielding a >20% boost in out-coupling efficiency without requiring complex nanostructured external extraction layers[2].

Hydrophobic Upgrading of Hydrophilic Webs

PFPMA is an excellent candidate for continuous roll-to-roll photografting processes. By applying PFPMA to corona-treated cellulose or poly(vinyl alcohol) films, industrial buyers can drastically increase the water contact angle (up to 100°) at very low graft densities, transforming cheap, moisture-sensitive substrates into high-performance, water-repellent packaging materials[3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

45115-53-5

Wikipedia

1H,1H-Pentafluoropropyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester: INACTIVE

Dates

Last modified: 08-16-2023

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